Acetylcholine Bromide

Description

IUPAC Nomenclature and Systematic Naming Conventions

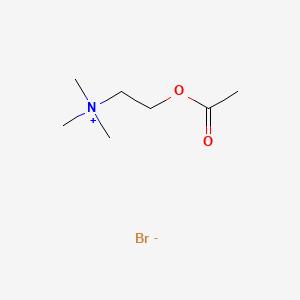

Acetylcholine bromide derives its IUPAC name from its structural components:

- Parent Chain : Ethanaminium (a two-carbon chain with a protonated nitrogen atom).

- Substituents :

- N,N,N-Trimethyl : Three methyl groups attached to the nitrogen atom.

- 2-(Acetyloxy) : An acetoxy group (-O-CO-CH3) bonded to the second carbon of the ethanaminium chain.

- Counterion : Bromide (Br⁻).

The systematic name is 2-(acetyloxy)-N,N,N-trimethylethanaminium bromide . This nomenclature adheres to IUPAC rules, prioritizing substituents alphabetically and indicating the counterion as a separate entity.

Key Components of the IUPAC Name

| Component | Structural Role |

|---|---|

| Ethanaminium | Protonated two-carbon chain |

| N,N,N-Trimethyl | Three methyl groups on nitrogen |

| 2-(Acetyloxy) | Acetoxy group at carbon 2 |

| Bromide | Counterion |

Molecular Formula and Structural Characteristics

The compound’s molecular formula is C₇H₁₆BrNO₂ , with a molecular weight of 226.114 g/mol and an exact mass of 225.036 g/mol .

Structural Features

- Quaternary Ammonium Center : A positively charged nitrogen atom bonded to three methyl groups and an ethylene chain.

- Ester Functional Group : An acetoxy group (-O-CO-CH₃) attached to the ethylene chain.

- Bromide Counterion : A negatively charged bromide ion balancing the ammonium’s charge.

Physical and Chemical Properties

The structure is confirmed by 1H NMR data (D₂O solvent), showing peaks corresponding to the methyl, ethylene, and acetoxy protons.

Synonyms and Registry Identifiers

This compound is recognized by multiple identifiers and synonyms, reflecting its historical and commercial usage:

Common Synonyms

| Synonym | Notes | Source |

|---|---|---|

| This compound | Primary name | |

| 2-(Acetyloxy)-N,N,N-trimethylethanaminium bromide | IUPAC name | |

| Pragmoline | Trademark | |

| Tonocholin B | Trademark |

Registry Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 66-23-9 | |

| EINECS | 200-622-4 | |

| UNII | C12HG588IF | |

| PubChem CID | 65551 (base), 23615223 (≥99% form) | |

| ChemSpider ID | 58994 |

Properties

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883215 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-23-9 | |

| Record name | Acetylcholine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C12HG588IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction of Choline Bromide with Acetic Anhydride

Choline bromide ($$ \text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OHBr} $$) serves as the primary precursor in this route. Treating choline bromide with acetic anhydride ($$ \text{(CH}3\text{CO)}2\text{O} $$) facilitates nucleophilic acyl substitution, where the hydroxyl group of choline attacks the electrophilic carbonyl carbon of acetic anhydride. This reaction produces this compound and acetic acid as a byproduct:

$$

\text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OHBr} + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OCOCH}3\text{Br} + \text{CH}3\text{COOH}

$$

Key advantages include high purity ($$>98\%$$) and scalability. However, the use of acetic anhydride necessitates careful temperature control (20–40°C) to prevent side reactions.

Direct Acetylation Using Acetyl Bromide

An alternative approach employs acetyl bromide ($$ \text{CH}_3\text{COBr} $$) as both the acetylating agent and bromide source. Reacting choline hydroxide with acetyl bromide in anhydrous conditions yields this compound directly:

$$

\text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OH} + \text{CH}3\text{COBr} \rightarrow \text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OCOCH}3\text{Br} + \text{H}_2\text{O}

$$

This method avoids intermediate purification steps, achieving yields exceeding 90% under optimized conditions. However, acetyl bromide’s high reactivity and corrosivity demand specialized equipment.

Enzymatic Synthesis via Choline Acetyltransferase

In biological systems, acetylcholine is synthesized enzymatically by choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl coenzyme A (acetyl-CoA) to choline. While this pathway is endogenous, in vitro applications face challenges in isolating the bromide salt. Recent advances involve immobilizing ChAT on solid supports and substituting chloride salts with bromide equivalents during purification.

Industrial-Scale Production and Green Chemistry Innovations

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. A notable advancement involves replacing toxic solvents like acetonitrile and chloroform with water in final crystallization steps, reducing ecological impact without compromising yield. For example, a 2018 protocol achieved a 37.8% overall yield for a related muscarinic antagonist by using triethylamine as a base and water as a solvent.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Acetylcholine Hydrobromide undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Various nucleophiles such as hydroxide ions can be used under mild conditions.

Major Products:

Oxidation: The major products include radicals such as hydroxyl radicals.

Substitution: The products depend on the nucleophile used; for example, using hydroxide ions can produce acetylcholine hydroxide.

Scientific Research Applications

Neuromodulation and Neuropharmacology

Acetylcholine is a critical neurotransmitter involved in numerous physiological processes, including muscle contraction, memory formation, and attention. AChBr's role as an agonist allows researchers to study cholinergic signaling in various contexts:

- Neuronal Excitability : AChBr modulates neuronal excitability and synaptic plasticity, impacting learning and memory processes. Studies indicate that cholinergic signaling enhances the responsiveness of neuronal networks to environmental stimuli, thereby influencing behaviors related to attention and drug abuse .

- Pathophysiology of Diseases : Research has demonstrated that ACh contributes to the pathophysiology of conditions such as asthma by mediating bronchoconstriction and inflammation through muscarinic receptors . This has led to the exploration of anticholinergics in therapeutic settings.

Tissue Repair and Regeneration

Recent studies have highlighted the potential of AChBr in promoting tissue healing:

- Rotator Cuff Repair : In a controlled laboratory study involving murine models, AChBr was shown to enhance bone-tendon interface healing after rotator cuff repair. The application of ACh significantly increased fibrocartilage-like tissue at the repair site and improved biomechanical properties compared to control groups .

| Group | Failure Load (N) | Stiffness (N/mm) |

|---|---|---|

| FG (Control) | 15.2 ± 2.1 | 5.3 ± 0.7 |

| ACh 10^-5 M | 22.4 ± 3.0 | 8.9 ± 1.2 |

| Pyridostigmine | 20.5 ± 2.5 | 7.8 ± 0.9 |

In Vitro Studies on Cell Proliferation

AChBr has been utilized in various in vitro studies to assess its effects on cell proliferation:

- Fibroblast Proliferation : Acetylcholine has been shown to stimulate the proliferation of fibroblasts and myofibroblasts in lung tissue, suggesting its involvement in airway remodeling processes associated with chronic obstructive pulmonary disease (COPD) . The inhibition of this proliferation by tiotropium bromide highlights the potential therapeutic implications for managing airway diseases.

Mechanistic Insights into Cholinergic Signaling

Understanding the mechanisms through which AChBr operates is crucial for its application in research:

- Receptor Interaction : AChBr interacts with various muscarinic receptor subtypes (M1-M3), influencing cellular responses such as mucus secretion and bronchoconstriction . This interaction is vital for developing targeted therapies for respiratory conditions.

- Allosteric Modulation : Recent findings suggest that allosteric modulators can enhance selectivity for muscarinic GPCRs, making AChBr a valuable tool in drug development aimed at these receptors .

Case Study 1: Cholinergic Modulation in Asthma

A study investigating the role of acetylcholine in asthma pathophysiology found that it contributes to airway inflammation and remodeling by promoting eosinophil chemotaxis and Th2 cell polarization . This underscores the importance of cholinergic signaling in respiratory diseases.

Case Study 2: Enhancing Tendon Healing

In another study on rotator cuff injuries, AChBr was delivered using a fibrin gel carrier, demonstrating enhanced healing properties through increased proteoglycan content and retention of M2 macrophages at the repair site over time .

Mechanism of Action

Acetylcholine Hydrobromide exerts its effects by mimicking the action of acetylcholine, binding to both nicotinic and muscarinic acetylcholine receptors. This binding triggers a cascade of intracellular events, leading to the activation or inhibition of various physiological processes. The compound’s action on muscarinic receptors involves G-protein-coupled pathways, while its interaction with nicotinic receptors involves ligand-gated ion channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agonists and Cholinergic Analogs

Anticholinergics

Neuromuscular Blockers

Enzyme Modulators

Oncology Agents

Key Comparative Insights

- Receptor Specificity : ACh bromide activates both muscarinic and nicotinic receptors, whereas anticholinergics like glycopyrronium and ipratropium selectively block muscarinic subtypes (e.g., M3 in airways) .

- Therapeutic vs. Research Use: While ACh bromide is primarily a research tool, analogs like methacholine and pyridostigmine have clinical roles in diagnostics and disease management .

- Structural Modifications : Small changes (e.g., methylation in methacholine) drastically alter hydrolysis resistance and receptor selectivity compared to ACh bromide .

- Potency : Glycopyrronium (pEC₅₀ = 8.44) is 10-fold more potent than ACh in bronchial relaxation, highlighting the efficacy of synthetic antagonists .

Biological Activity

Acetylcholine bromide (AChBr) is a quaternary ammonium compound and a derivative of acetylcholine, a key neurotransmitter in both the peripheral and central nervous systems. This article explores the biological activity of AChBr, focusing on its pharmacological effects, mechanisms of action, and implications for various physiological processes.

Overview of this compound

AChBr is primarily known for its role as a cholinergic agent, mimicking the actions of acetylcholine by interacting with nicotinic and muscarinic receptors. Its structural similarity to acetylcholine allows it to exert similar biological effects, although its quaternary ammonium nature limits its ability to cross biological membranes compared to acetylcholine.

-

Receptor Interaction :

- AChBr binds to nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) , leading to various physiological responses depending on the receptor subtype involved.

- The activation of nAChRs is associated with rapid depolarization of neurons, while mAChR activation leads to slower signaling pathways involving second messengers.

- Neuromodulation :

- Influence on Inflammatory Responses :

Biological Effects

The biological effects of AChBr can be categorized into several key areas:

- Neurological Effects :

-

Muscle Contraction :

- As a cholinergic agent, AChBr can stimulate muscle contraction by activating nAChRs at the neuromuscular junction, similar to acetylcholine's action. This property makes it relevant in studies related to muscle physiology and neuromuscular disorders.

-

Gastrointestinal Function :

- AChBr has been demonstrated to enhance gastrointestinal motility and secretion by acting on mAChRs in the enteric nervous system, which is vital for digestive processes.

Case Studies

-

Ulcerative Colitis Model :

- In a murine model of ulcerative colitis induced by dextran sodium sulfate (DSS), treatment with pyridostigmine bromide (a drug that increases acetylcholine availability) showed significant improvement in colonic architecture and reduced inflammatory markers. This suggests that enhancing cholinergic signaling can have therapeutic benefits in inflammatory bowel diseases .

- Cognitive Function :

Table 1: Comparison of Biological Activities

| Activity Area | Effect of this compound | Mechanism |

|---|---|---|

| Neurological Modulation | Enhances synaptic plasticity | nAChR/mAChR activation |

| Muscle Contraction | Stimulates muscle contractions | nAChR activation at NMJ |

| Inflammatory Response | Reduces Th2 inflammation | Nicotinic receptor modulation |

| Gastrointestinal Motility | Increases motility and secretion | mAChR activation |

Q & A

How can acetylcholine bromide be optimized as a substrate for acetylcholinesterase (AChE) activity assays in insect models?

Basic Research Focus

this compound is widely used as a substrate in AChE activity assays. A standard protocol involves preparing a reaction mixture with this compound (e.g., 0.1–14.0 mmol/L), measuring hydrolysis via spectrophotometry at 412 nm, and using inhibitors like BW284C51 to confirm specificity . To ensure reproducibility, standardize substrate purity, buffer pH (7.0–7.4), and temperature (25–30°C). Include controls with α/β-naphthol acetate to rule out non-specific esterase activity .

Advanced Consideration

Discrepancies in AChE activity data may arise from interspecies variations in enzyme kinetics or substrate inhibition at high concentrations. Use Lineweaver-Burk plots to calculate and , and validate results with alternative substrates (e.g., acetylthiocholine). For statistical rigor, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, as demonstrated in studies using SAS software .

What methodological challenges arise when quantifying this compound in test strips, and how can they be resolved?

Methodological Framework

UV spectrophotometry is a validated approach for quantifying this compound in test strips. Key steps include:

- Elution : Use solvent extraction to separate this compound from interfering dyes (e.g., bromothymol blue) based on solubility differences.

- Calibration : Prepare a standard curve (2.8–14.0 mmol/L) and validate linearity (), precision (RSD < 5%), and recovery rates (85–115%) .

- Durability Testing : Assess storage stability under varying humidity and temperature.

Advanced Validation

Cross-validate with HPLC-MS for trace-level quantification. Address matrix effects by spiking control samples with known this compound concentrations and adjusting for recovery inefficiencies .

How can iontophoresis of this compound be standardized to study endothelial function in vivo?

Basic Protocol

Iontophoresis delivers this compound via a positively charged anode (0.1–0.2 mA current) to stimulate nitric oxide release in microvascular endothelia. Use a protocol with 1% this compound in deionized water, 20-min application cycles, and laser Doppler imaging to measure vasodilation .

Advanced Optimization

Control for skin resistance variability by pre-treating the site with glycopyrronium bromide to minimize sweat interference. Validate electrode placement using impedance spectroscopy. For reproducibility, normalize responses to sodium nitroprusside-induced vasodilation .

What experimental designs are effective for studying acetylcholine receptor interactions with barbiturates or antagonists?

Basic Design

Use Xenopus oocytes or CHO cells expressing nicotinic receptors. Apply this compound (e.g., 60 mM stock) to elicit currents, and co-apply barbiturates (e.g., thiopental) to assess inhibition. Measure peak currents and desensitization rates via voltage-clamp electrophysiology .

Advanced Analysis

Account for pH shifts caused by drug solubility (e.g., NaOH-solubilized barbiturates) by calibrating external solution pH to ±0.05 units. Use concentration-response curves to calculate values and distinguish competitive vs. non-competitive inhibition. Normalize data to pre/post-drug baselines to correct for run-down effects .

How can researchers mitigate variability in acetylcholine-dependent physiological responses in animal models?

Basic Model Selection

In rodent studies, administer this compound intravenously (0.1–1.0 µg/kg) while monitoring heart rate and blood pressure. Paralysis with vecuronium bromide (2 mg·kg·h) prevents muscle artifacts during neural recordings .

Advanced Normalization

For microdialysis experiments (e.g., cortical acetylcholine release), use internal standards like isopropylhomocholine and normalize to baseline efflux levels. Apply Grubbs’ test to exclude outliers and ensure Gaussian data distribution .

What computational approaches predict this compound’s structural and electronic properties?

Theoretical Framework

Density functional theory (DFT) with dispersion correction (DFT+D3) accurately models this compound’s crystal lattice parameters (e.g., monoclinic ) and bandgap (4.405 eV). Validate vibrational spectra against experimental IR data to confirm anion mass effects .

Advanced Application

Use molecular docking to simulate interactions with muscarinic receptors. Optimize ligand poses using AutoDock Vina and validate binding energies against experimental values from electrophysiology studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.